3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

5-HT1B receptor Serotonin receptor selectivity GPCR agonist profiling

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (CAS 131084-32-7), also referred to as 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-1,2,3,6-tetrahydropyridine, is a heterocyclic compound comprising a 4-azaindole core with a tetrahydropyridine substituent at the 3-position. With a molecular formula of C12H13N3, a molecular weight of 199.25 g/mol, and a calculated LogP of 1.23, this compound serves as the unsubstituted parent scaffold for multiple pharmacologically distinct series, including potent and highly selective 5-HT1B serotonin receptor agonists (e.g., CP-93129 and CP-94253) and voltage-gated sodium channel Nav1.2 inhibitors with antiepileptic activity.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 131084-32-7
Cat. No. B176227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine
CAS131084-32-7
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNC3=C2N=CC=C3
InChIInChI=1S/C12H13N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-3,5,8,13,15H,4,6-7H2
InChIKeyUTZWZATUUDPCFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (CAS 131084-32-7): Core Scaffold Procurement Guide for 5-HT1B & Nav1.2 Drug Discovery


3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (CAS 131084-32-7), also referred to as 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-1,2,3,6-tetrahydropyridine, is a heterocyclic compound comprising a 4-azaindole core with a tetrahydropyridine substituent at the 3-position . With a molecular formula of C12H13N3, a molecular weight of 199.25 g/mol, and a calculated LogP of 1.23, this compound serves as the unsubstituted parent scaffold for multiple pharmacologically distinct series, including potent and highly selective 5-HT1B serotonin receptor agonists (e.g., CP-93129 and CP-94253) [1] and voltage-gated sodium channel Nav1.2 inhibitors with antiepileptic activity [2]. Its value in procurement lies in its role as a versatile synthetic intermediate that enables divergent lead optimization across distinct therapeutic target classes from a single, well-characterized starting material.

Why 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Generic 4-Azaindole or Tetrahydropyridine Building Blocks


Generic substitution with simple 4-azaindole (1H-pyrrolo[3,2-b]pyridine, CAS 272-45-8) or isolated tetrahydropyridine building blocks fails because the specific combination of the 4-azaindole core and the 3-position tetrahydropyridin-4-yl substituent is functionally indispensable for target engagement across multiple validated pharmacological series. Structure-activity relationship (SAR) studies on 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have demonstrated that the N-atom at the 4-position of the azaindole skeleton, the H-atom of the pyrrole NH unit, and the double bond within the 1,2,3,6-tetrahydropyridine ring are each critical for antiepileptic activity [1]. Similarly, the tetrahydropyridine substituent at the 3-position is essential for high-affinity binding to the 5-HT1B receptor; removal or saturation of this moiety abolishes the selectivity profile that distinguishes CP-93129 (derived from this scaffold) from non-selective triptans such as sumatriptan [2]. Substituting the 4-azaindole core with a 7-azaindole (pyrrolo[2,3-b]pyridine) isomer yields compounds with fundamentally different pharmacological profiles, as evidenced by divergent anticonvulsant structure-activity relationships reported for the 7-azaindole series [3]. These data collectively establish that the intact 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine scaffold is non-fungible; procurement of the exact CAS 131084-32-7 compound is required to ensure fidelity in generating the selectivity and potency profiles documented for its derivative series.

3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs & In-Class Candidates


5-HT1B Receptor Agonist Selectivity: CP-93129 (Scaffold Derivative) vs. Sumatriptan (Gold Standard Triptan)

The derivative CP-93129 (CAS 127792-75-0), synthesized directly from the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine scaffold, demonstrates a selectivity profile for the 5-HT1B receptor that is fundamentally distinct from the clinical triptan sumatriptan. CP-93129 binds 5-HT1B with a Ki of 8.1 nM and exhibits approximately 136-fold selectivity over 5-HT1D (Ki = 1100 nM) and 185-fold selectivity over 5-HT1A (Ki = 1500 nM) . In contrast, sumatriptan displays Ki values of 27 nM at 5-HT1B and 17 nM at 5-HT1D, yielding a 5-HT1B/5-HT1D selectivity ratio of only 0.63 (i.e., sumatriptan is slightly 5-HT1D-preferring) [1]. This represents a greater than 200-fold difference in 5-HT1B/5-HT1D selectivity ratio between CP-93129 and sumatriptan, making the scaffold indispensable for research applications requiring unambiguous 5-HT1B receptor activation without concomitant 5-HT1D engagement.

5-HT1B receptor Serotonin receptor selectivity GPCR agonist profiling

Intra-Scaffold Selectivity Tuning: CP-93129 vs. CP-94253 Demonstrate Divergent 5-HT1B Selectivity Profiles from the Same Parent Scaffold

Substituent-dependent modulation of 5-HT1B receptor selectivity is demonstrated by two derivatives of the same parent scaffold. CP-93129 (5-oxo derivative, derived from CAS 131084-32-7 scaffold) shows a 5-HT1B/5-HT1D selectivity ratio of approximately 136 (Ki: 5-HT1B = 8.1 nM, 5-HT1D = 1100 nM) . In contrast, CP-94253 (5-propoxy derivative) exhibits a 5-HT1B/5-HT1D selectivity ratio of approximately 25 (Ki: 5-HT1B = 2 nM, 5-HT1D = 49 nM) . While CP-94253 achieves approximately 4-fold higher absolute binding affinity at 5-HT1B, it sacrifices approximately 5.4-fold in 5-HT1B/5-HT1D selectivity relative to CP-93129. This quantitative trade-off between potency and selectivity, governed entirely by the nature of the 5-position substituent on the common 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine scaffold, demonstrates that procurement of the unsubstituted parent compound (CAS 131084-32-7) provides the maximum synthetic flexibility to independently optimize either affinity or selectivity parameters for a given drug discovery program.

Structure-selectivity relationship 5-HT1B agonist Scaffold derivatization

4-Azaindole Scaffold Criticality for Nav1.2 Sodium Channel Inhibition: SAR Evidence for the Core Structural Elements

Systematic SAR studies on 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives have identified three structural features of the parent scaffold (CAS 131084-32-7) as critical for Nav1.2 inhibitory and antiepileptic activity: (i) the N-atom at the 4-position of the 4-azaindole skeleton, (ii) the H-atom of the pyrrole NH unit, and (iii) the double bond in the 1,2,3,6-tetrahydropyridine ring [1]. The most active derivatives in this series, compounds 4w and 5i, exhibited ED50 values of 22.01 mg/kg and 25.26 mg/kg, respectively, in the subcutaneous pentetrazole (sc-PTZ) seizure model, with protective indices (PI = TD50/ED50) exceeding 27.26 and 23.75—superior to standard antiepileptic drugs valproate and ethosuximide [1]. The tetrahydropyridine double bond was found to be specifically required for activity; saturation to piperidine abolished anticonvulsant efficacy. This SAR evidence demonstrates that the precise structural features present in CAS 131084-32-7 are non-negotiable for Nav1.2-targeted activity, and that procurement of the intact scaffold is a prerequisite for generating active derivatives in this chemotype.

Nav1.2 inhibition 4-Azaindole SAR Antiepileptic drug discovery

Low Intrinsic Off-Target Activity of the Parent Scaffold: OCT1 Inhibition Data vs. Bioactive Derivatives

The unsubstituted parent scaffold (CAS 131084-32-7) exhibits minimal intrinsic pharmacological activity, as demonstrated by its weak inhibition of the human organic cation transporter 1 (OCT1) with an IC50 of 138 µM [1]. This value is approximately 17,000-fold higher (weaker) than the 5-HT1B binding affinity of its potent derivative CP-93129 (Ki = 8.1 nM = 0.0081 µM) . The low intrinsic activity of the parent scaffold is advantageous for medicinal chemistry programs: it confirms that the scaffold itself does not contribute confounding off-target pharmacology, and that the biological activity observed in derivatives arises specifically from the appended substituents. This property positions CAS 131084-32-7 as an experimentally clean starting point for parallel SAR exploration, in contrast to more elaborate building blocks that may carry pre-existing off-target liabilities.

Off-target profiling OCT1 transporter Scaffold specificity

Physicochemical Property Profile Supporting CNS Drug Discovery: Compliance with Oral Bioavailability Guidelines

The parent scaffold (CAS 131084-32-7) possesses a physicochemical profile that aligns with established guidelines for CNS drug discovery and oral bioavailability. Key parameters include molecular weight of 199.25 g/mol , calculated LogP of 1.23 , 2 hydrogen bond donors , 2 hydrogen bond acceptors , and fraction sp3 (Fsp3) of 0.25 . All parameters fall within the recommended ranges for CNS drug candidates: MW < 400, LogP 1–5, HBD ≤ 3, HBA ≤ 7, and Fsp3 ≥ 0.25 [1]. In comparison, the 5-propoxy derivative CP-94253 has a MW of 257.33 g/mol and correspondingly higher LogP, while the 5-oxo derivative CP-93129 has MW of 215.25 g/mol. The parent scaffold thus offers the lowest molecular weight and most favorable physicochemical starting point among the series, maximizing the available property window for subsequent derivatization without exceeding drug-likeness thresholds. This is particularly important for CNS programs where molecular weight and lipophilicity constraints are stringent.

CNS drug-likeness Physicochemical properties Lead optimization starting point

Multi-Target Scaffold Versatility: Single Parent Compound Enables 5-HT1B Agonist, Nav1.2 Inhibitor, and Proton Pump Inhibitor Chemotypes

The 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine scaffold (CAS 131084-32-7) functions as a privileged structure capable of yielding potent ligands for at least three distinct target classes through regioselective derivatization: (i) 5-HT1B serotonin receptor agonists (CP-93129, Ki = 8.1 nM at 5-HT1B; CP-94253, Ki = 2 nM) ; (ii) voltage-gated sodium channel Nav1.2 inhibitors with in vivo antiepileptic activity (compounds 4w and 5i, ED50 = 22.01 and 25.26 mg/kg in sc-PTZ model) [1]; and (iii) reversible proton pump inhibitors for gastric acid secretion disorders, as disclosed in patent literature [2]. This multi-target versatility is not achievable with simpler building blocks such as unsubstituted 4-azaindole or tetrahydropyridine alone. The ability to access multiple therapeutic target classes from a single procurement item reduces supply chain complexity and enables parallel hit-finding campaigns across different disease areas from a common intermediate. In contrast, the 7-azaindole isomer (pyrrolo[2,3-b]pyridine) has been explored primarily for anticonvulsant activity but has not demonstrated the same breadth of target class coverage [3].

Privileged scaffold Multi-target drug discovery Pyrrolo[3,2-b]pyridine

Optimal Procurement and Application Scenarios for 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine (CAS 131084-32-7)


5-HT1B Receptor Tool Compound Synthesis: Generating High-Selectivity vs. High-Affinity Agonist Panels from a Common Intermediate

For neuroscience programs investigating the role of 5-HT1B receptors in feeding behavior, cocaine reinforcement, anxiety, or depression, CAS 131084-32-7 serves as the essential common intermediate for generating tool compound panels with tunable selectivity profiles. Derivatization at the 5-position yields CP-93129 (5-oxo), which provides approximately 136-fold selectivity over 5-HT1D (Ki 5-HT1B = 8.1 nM vs. 5-HT1D = 1100 nM), or CP-94253 (5-propoxy), which provides 4-fold higher 5-HT1B affinity (Ki = 2 nM) but reduced selectivity (approximately 25-fold over 5-HT1D) . This enables head-to-head pharmacological dissection of affinity-driven vs. selectivity-driven effects using compounds derived from the same scaffold lot, eliminating batch-to-batch scaffold variability as a confounding factor in comparative in vivo studies.

Nav1.2-Targeted Antiepileptic Lead Optimization: SAR-Guided Derivatization of the Privileged 4-Azaindole Core

Epilepsy drug discovery programs targeting voltage-gated sodium channel Nav1.2 require the intact 3-(1,2,3,6-tetrahydropyridine)-4-azaindole scaffold, as SAR studies have demonstrated that the N-4 atom, pyrrole NH, and tetrahydropyridine double bond are each individually essential for anticonvulsant activity . Procurement of CAS 131084-32-7 enables systematic exploration of substituent effects at positions compatible with these three critical pharmacophoric elements. The most advanced derivatives from this scaffold (compounds 4w and 5i) achieve ED50 values of 22.01–25.26 mg/kg in the sc-PTZ model with protective indices exceeding 23.75, outperforming standard AEDs on safety margin . Programs that procure the exact CAS 131084-32-7 scaffold can build directly upon this validated SAR, whereas programs using alternative building blocks must independently re-establish all structure-activity relationships.

Parallel Multi-Target Hit-Finding from a Single Procurement: CNS, Metabolic, and Gastrointestinal Programs

Organizations conducting hit-finding across multiple therapeutic areas can maximize procurement efficiency by stocking CAS 131084-32-7 as a universal starting material. The same scaffold lot can be diverted into parallel synthesis streams targeting 5-HT1B receptors (for neuropsychiatric and metabolic indications), Nav1.2 channels (for epilepsy), or gastric H+/K+-ATPase (for acid-related disorders) [1][2]. The scaffold's low intrinsic off-target activity (OCT1 IC50 = 138 µM) [3] and favorable CNS physicochemical profile (MW = 199.25, LogP = 1.23) ensure that each parallel program starts from a clean, drug-like template. This consolidated procurement strategy reduces vendor management overhead, minimizes lot-to-lot variability across programs, and enables bulk purchasing discounts.

Radioligand Development: Synthesis of [³H]-CP-93129 for 5-HT1B Receptor Autoradiography and Binding Assays

The synthesis of tritiated CP-93129 ([³H]-CP-93,129), a gold-standard radioligand for 5-HT1B receptor autoradiography and binding studies, proceeds from the pyrrolo[3,2-b]pyridine scaffold . The synthetic route involves regioselective functionalization of the core followed by tritium incorporation, yielding a radioligand with the same exceptional 5-HT1B selectivity (approximately 150–200x over 5-HT1D and 5-HT1A) as the parent compound [1]. Procurement of high-purity CAS 131084-32-7 (≥95%) is a prerequisite for successful radiolabeling, as impurities in the starting scaffold propagate through the multi-step synthesis and can compromise radiochemical purity and specific activity of the final radioligand. This application is particularly relevant for contract research organizations (CROs) and academic core facilities providing 5-HT1B receptor binding services.

Quote Request

Request a Quote for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.